

Replicating Published Findings on 11-O-Methylpseurotin A: A Comparative Guide

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586055

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **11-O-Methylpseurotin A** with related pseurotin derivatives, focusing on its unique biological activity and the experimental data available in the public domain. We delve into the methodologies behind the key findings to facilitate the replication and further investigation of this fungal metabolite.

Introduction to 11-O-Methylpseurotin A

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family of natural products, which are characterized by a unique spirocyclic γ -lactam core structure. Isolated from fungi such as *Aspergillus fumigatus*, its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of the budding yeast *Saccharomyces cerevisiae*. This suggests a potential role in targeting pathways related to cytokinesis, a critical process in cell division.

Comparative Biological Activity

While **11-O-Methylpseurotin A**'s activity is specifically noted against a yeast mutant, its close analogs, Pseurotin A and Pseurotin D, have demonstrated a broader range of biological effects, including anti-inflammatory and anti-cancer properties. The following table summarizes the available quantitative data for comparison.

Compound	Target/Assay	Activity (IC50)	Source
11-O-Methylpseurotin A	Selective inhibition of hof1Δ <i>S. cerevisiae</i>	No direct biochemical IC50 reported; activity determined by genetic screening (yeast halo assay)	[1]
Antiseizure activity (larval zebrafish model)	Inactive	[2]	
Pseurotin A	IgE Production Inhibition	3.6 μM	[3]
PCSK9 Expression Inhibition (HepG2 cells)	1.20 μM	[4]	
Human Glioma Cell Lines Proliferation	0.51–29.3 μM	[5]	
Cytotoxicity (Human Lung Fibroblasts)	>1000 μM	[6]	
Pseurotin D	Cell Viability (MEC-1 leukemia cells)	23 μM	[7][8]
10-Deoxypseurotin A	IgE Production Inhibition	0.066 μM	[9]

Experimental Protocols

Yeast Halo Assay for Synthetic Lethality Screening

This method was employed to identify the selective inhibitory activity of **11-O-Methylpseurotin A** against the hof1Δ mutant of *S. cerevisiae*.

Objective: To identify compounds that are lethal to a mutant strain but not to the wild-type strain.

Materials:

- Yeast strains: Wild-type (*S. cerevisiae*) and *hof1Δ* mutant.
- Growth media: YPD (Yeast Extract Peptone Dextrose) agar plates.
- **11-O-Methylpseurotin A** dissolved in a suitable solvent (e.g., DMSO).
- Sterile paper disks.
- Sterile spreader.
- Incubator.

Procedure:

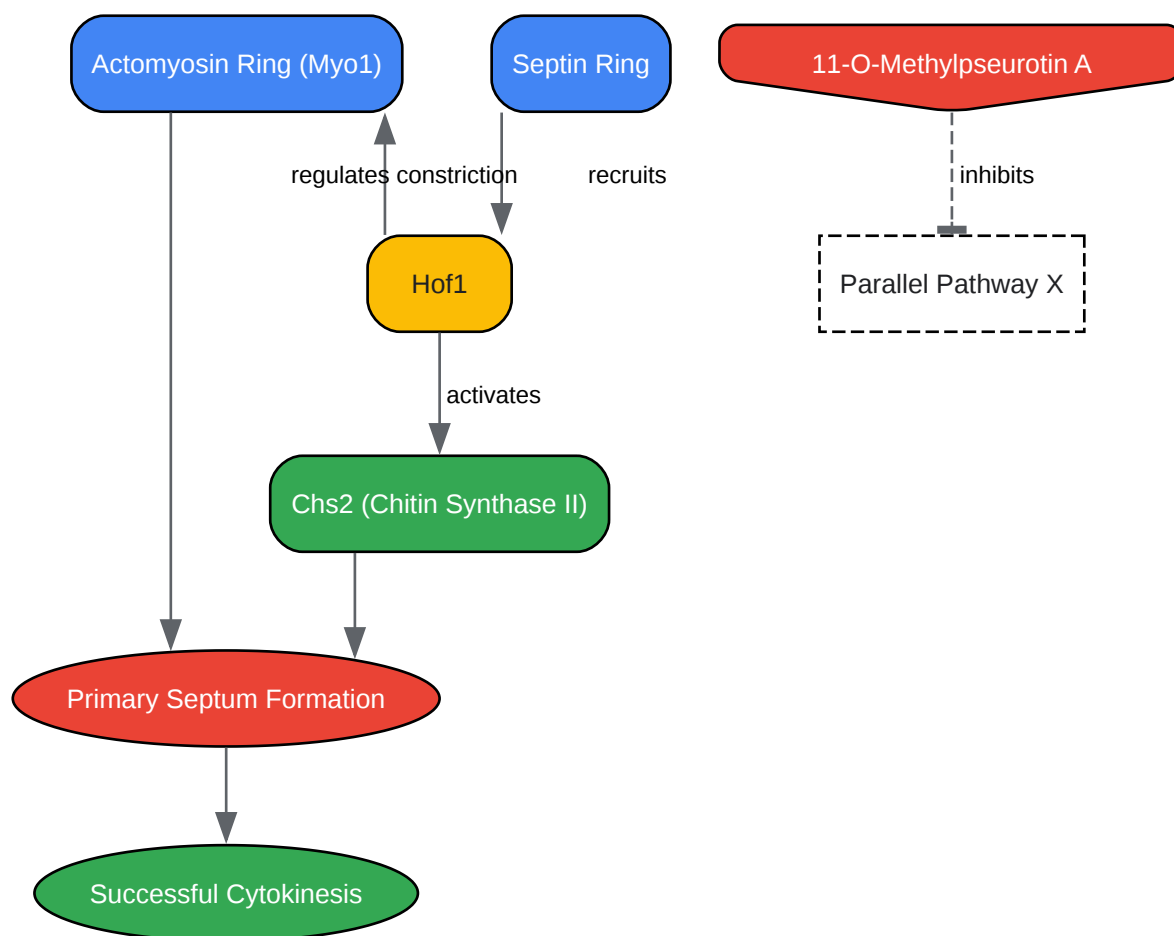
- Yeast Strain Preparation: A lawn of the yeast strain of interest (wild-type or *hof1Δ* mutant) is evenly spread onto solid YPD agar plates using a sterile spreader.[\[1\]](#)
- Compound Application: A sterile paper disk is impregnated with a known concentration of **11-O-Methylpseurotin A**.[\[1\]](#) The solvent-only disk serves as a negative control.
- Incubation: The disk is placed onto the center of the yeast lawn. The plate is then incubated at an appropriate temperature (e.g., 30°C) until a lawn of cells appears.[\[10\]](#)
- Analysis: The plate is examined for a "halo," which is a clear zone of growth inhibition around the disk. The diameter of the halo is proportional to the inhibitory activity of the compound. A selective inhibitor will produce a halo on the mutant strain's plate but not on the wild-type plate.

Signaling Pathways and Biosynthesis

Proposed Inhibition of the Cytokinesis Pathway by **11-O-Methylpseurotin A**

Hof1 is a key regulatory protein in the process of cytokinesis in *S. cerevisiae*. It plays a crucial role in the coordination of actomyosin ring constriction and the formation of the primary septum. The selective lethality of **11-O-Methylpseurotin A** in a *hof1Δ* strain suggests that the

compound may target a parallel pathway that becomes essential for survival in the absence of Hof1.



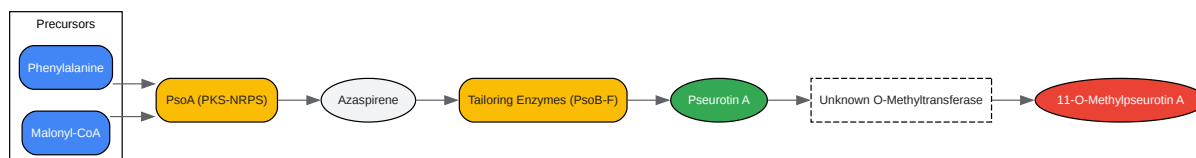
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Caption: Proposed role of Hof1 in cytokinesis and the hypothetical inhibition by **11-O-Methylpseurotin A**.

Biosynthetic Pathway of Pseurotin A and the Formation of 11-O-Methylpseurotin A

The biosynthesis of Pseurotin A, the precursor to **11-O-Methylpseurotin A**, is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, and a suite of tailoring enzymes encoded by the pso gene cluster.[2] The final step to produce **11-O-Methylpseurotin A** is a proposed O-methylation at the C-11 position;

however, the specific methyltransferase responsible for this reaction has not yet been identified.



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Caption: Biosynthetic pathway of Pseurotin A and the proposed final methylation to **11-O-Methylpseurotin A**.

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